molecular formula C27H46O3 B1630837 Calcifediol monohydrate

Calcifediol monohydrate

Cat. No.: B1630837
M. Wt: 418.7 g/mol
InChI Key: WRLFSJXJGJBFJQ-TYYIMESOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives in Vitamin D Research and Metabolite Identification

The journey to understanding Calcifediol (B1668214) Monohydrate is deeply rooted in the history of vitamin D research, which began with the clinical observation of rickets, a debilitating bone disease in children. nih.gov For centuries, rickets was a widespread affliction, particularly in industrializing nations where sunlight exposure was limited. researchgate.net It wasn't until the early 20th century that the link between a dietary factor and the prevention of rickets was established, leading to the discovery of vitamin D. wikipedia.orgnih.govresearchgate.net Initially, it was believed that vitamin D acted directly in the body to exert its effects. However, a notable lag time between the administration of vitamin D and its observable physiological effects on calcium transport suggested a more complex metabolic pathway. nih.gov

The 1950s brought a pivotal discovery that vitamin D's function involved mobilizing calcium from bone to maintain serum calcium levels, a crucial process for both skeletal health and neuromuscular function. nih.gov This finding further hinted that vitamin D itself might be a precursor to a more active substance. The development of radiolabeled vitamin D in the mid-20th century was a significant technological leap that allowed researchers to trace the vitamin's fate within the body. researchgate.netmdpi.com These studies revealed that vitamin D was metabolized into more polar compounds. researchgate.net

A major breakthrough occurred in 1968 when the laboratory of Hector DeLuca identified 25-hydroxyvitamin D (25(OH)D), now known as Calcifediol. wikipedia.org This research demonstrated that the liver was the primary site for this conversion. wikipedia.org The enzyme responsible for this hydroxylation at the 25th carbon position, cholecalciferol 25-hydroxylase, was subsequently isolated in 1972 by Michael F. Holick, also in DeLuca's laboratory. wikipedia.org This discovery was a critical step in elucidating the metabolic activation of vitamin D. Further research led to the identification of other metabolites, including the hormonally active form, 1,25-dihydroxyvitamin D (calcitriol), which is produced from calcifediol, primarily in the kidneys. nih.govresearchgate.netmdpi.com The identification of these key metabolites transformed the understanding of vitamin D from that of a simple vitamin to a complex endocrine system. nih.gov

The following table provides a timeline of key discoveries in Vitamin D research leading to the identification of Calcifediol.

YearDiscovery/EventSignificance
1650 First detailed medical descriptions of rickets emerge. nih.govMarks the initial recognition of the vitamin D deficiency disease. nih.gov
1922 The discovery of vitamin D as a cure for rickets. wikipedia.orgEstablishes the existence of an essential dietary factor for bone health. wikipedia.org
1928 Adolf Windaus receives the Nobel Prize in Chemistry for his work on sterols and their connection with vitamins. wikipedia.orgHighlights the chemical nature of vitamin D and its relationship to other biological molecules. wikipedia.org
1952 It is discovered that vitamin D mobilizes calcium from bone. nih.govShifts the understanding of vitamin D's function beyond simple mineral deposition. nih.gov
1968 25-hydroxyvitamin D (Calcifediol) is identified by Hector DeLuca's laboratory. researchgate.netwikipedia.orgReveals the first metabolic activation step of vitamin D and the role of the liver. wikipedia.org
1972 The enzyme cholecalciferol 25-hydroxylase is isolated. wikipedia.orgPinpoints the specific enzyme responsible for producing Calcifediol. wikipedia.org

Role of Calcifediol within the Vitamin D Endocrine System Hierarchy

Calcifediol, also known as 25-hydroxycholecalciferol or 25(OH)D₃, holds a central and pivotal position in the Vitamin D endocrine system. wikipedia.orgpatsnap.commedchemexpress.commdpi.com It is not the final active hormone but serves as the major circulating form and primary storage reservoir of vitamin D in the body. wikipedia.orgpatsnap.comnih.gov The synthesis and subsequent metabolism of calcifediol are tightly regulated processes that are crucial for maintaining calcium and phosphate (B84403) homeostasis, which is essential for bone health and numerous other physiological functions. patsnap.commdpi.com

The journey begins with vitamin D₃ (cholecalciferol), which is either synthesized in the skin upon exposure to ultraviolet B (UVB) radiation or obtained from dietary sources. wikipedia.orglumenlearning.com This initial form is biologically inactive. nih.gov It is transported to the liver, where it undergoes its first critical transformation. mdpi.comlumenlearning.comclinref.com In the hepatocytes, the enzyme vitamin D-25-hydroxylase, primarily CYP2R1 located in the microsomes, adds a hydroxyl group at the 25th carbon position, converting cholecalciferol into calcifediol. wikipedia.orgmdpi.com

Calcifediol itself is a prohormone and must undergo a second hydroxylation to become the biologically active form of vitamin D. wikipedia.orgmedchemexpress.com This conversion occurs primarily in the kidneys. wikipedia.orglumenlearning.com The enzyme 25(OH)D-1α-hydroxylase (CYP27B1) adds a hydroxyl group at the 1-alpha position of calcifediol, forming 1,25-dihydroxycholecalciferol, also known as calcitriol (B1668218). wikipedia.orgmdpi.com The activity of 1α-hydroxylase is tightly regulated by several factors, including parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and calcitriol itself, ensuring that the production of the active hormone is closely matched to the body's physiological needs. wikipedia.orgmdpi.com While calcitriol is the most potent ligand for the vitamin D receptor (VDR), calcifediol has also been shown to bind to the VDR, albeit with a weaker affinity, and can exert some gene-regulatory properties. mdpi.com

The following table summarizes the key molecules and their roles in the Vitamin D endocrine system, highlighting the central position of Calcifediol.

Compound NameChemical NamePrimary Site of Production/OriginKey Function
Cholecalciferol Vitamin D₃Skin (UVB exposure), Diet wikipedia.orglumenlearning.comPrecursor to Calcifediol, biologically inactive. nih.gov
Calcifediol 25-hydroxycholecalciferol (25(OH)D₃)Liver wikipedia.orgmdpi.comlumenlearning.comMajor circulating form and storage reservoir of vitamin D; precursor to Calcitriol. wikipedia.orgpatsnap.comnih.gov
Calcitriol 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃)Kidneys (primarily), other tissues wikipedia.orgwikipedia.orgnih.govBiologically active form of vitamin D; regulates calcium and phosphate homeostasis. wikipedia.orgmdpi.com
Ergocalciferol Vitamin D₂Diet (plant sources, fortified foods) wikipedia.orgresearchgate.netAnother form of vitamin D that is metabolized similarly to cholecalciferol. wikipedia.org
Ercalcidiol 25-hydroxyergocalciferol (25(OH)D₂)Liver wikipedia.orgThe 25-hydroxylated metabolite of ergocalciferol. wikipedia.org
24,25-dihydroxycholecalciferol N/AKidney and other vitamin D target tissues wikipedia.orgA catabolite of calcifediol, presumed to be an inactive form. nih.govwikipedia.org
Calcitroic acid N/AN/AAn inactive, water-soluble catabolite of vitamin D metabolism excreted in bile. nih.govwikipedia.org

Properties

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate

InChI

InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25?,27-;/m1./s1

InChI Key

WRLFSJXJGJBFJQ-TYYIMESOSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O

Pictograms

Acute Toxic; Health Hazard

Origin of Product

United States

Biochemical Pathways and Enzymatic Regulation of Calcifediol Metabolism

Hepatic 25-Hydroxylation of Cholecalciferol

The initial step in the activation of vitamin D3 (cholecalciferol) is its hydroxylation at the 25th carbon position, a reaction that predominantly takes place in the liver. wikipedia.orgclinref.com This conversion results in the formation of calcifediol (B1668214), the major circulating form of vitamin D and the primary indicator of an individual's vitamin D status. researchgate.netnih.gov

The 25-hydroxylation of cholecalciferol is catalyzed by a group of enzymes belonging to the cytochrome P450 (CYP) superfamily. researchgate.net While several CYPs have demonstrated the ability to perform this reaction in vitro, two enzymes are considered the most physiologically relevant: CYP2R1 and CYP27A1. researchgate.netpnas.org

CYP2R1: Located in the microsomes of liver cells, CYP2R1 is widely regarded as the principal vitamin D 25-hydroxylase. wikipedia.orgresearchgate.netoup.com Studies have shown that mutations in the CYP2R1 gene can lead to vitamin D deficiency, highlighting its critical role in maintaining adequate levels of calcifediol. oup.comnih.gov Research indicates that CYP2R1 has a higher affinity for cholecalciferol compared to other enzymes, making it more efficient at lower substrate concentrations. uwa.edu.au

Table 1: Key Cytochrome P450 Enzymes in Hepatic 25-Hydroxylation

EnzymeCellular LocationPrimary Function in Vitamin D Metabolism
CYP2R1 MicrosomalMajor vitamin D 25-hydroxylase, converting cholecalciferol to calcifediol. wikipedia.orgresearchgate.netuwa.edu.au
CYP27A1 MitochondrialContributes to 25-hydroxylation but is primarily involved in bile acid synthesis. researchgate.netpnas.org

Renal 1α-Hydroxylation to Calcitriol (B1668218)

Following its synthesis in the liver and transport in the bloodstream bound to the vitamin D-binding protein, calcifediol undergoes a second critical hydroxylation in the kidneys. wikipedia.orgresearchgate.net This step is the most tightly regulated point in the vitamin D metabolic pathway. nih.govresearchgate.net

In the proximal tubules of the kidneys, the enzyme 25-hydroxyvitamin D3 1-alpha-hydroxylase, encoded by the CYP27B1 gene, catalyzes the hydroxylation of calcifediol at the 1α-position. wikipedia.orgpnas.orgwikipedia.orguniprot.org This reaction converts calcifediol into calcitriol (1,25-dihydroxycholecalciferol), the hormonally active form of vitamin D. wikipedia.orgresearchgate.netdrugbank.comnih.gov Calcitriol then binds to the vitamin D receptor (VDR) in various target tissues to exert its biological effects, which are crucial for calcium homeostasis. mdpi.comnih.gov The indispensable role of CYP27B1 is underscored by the fact that inactivating mutations in its gene lead to a condition known as vitamin D-dependent rickets type 1. mdpi.com While the kidneys are the primary site of CYP27B1 activity for endocrine purposes, the enzyme is also expressed in other tissues, including immune cells and parathyroid glands, where it facilitates local, paracrine production of calcitriol. wikipedia.orgwikipedia.org

The activity of CYP27B1 is meticulously controlled by several factors to maintain calcium and phosphorus balance. The key regulators include parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and calcitriol itself. mdpi.comnih.gov

Parathyroid hormone is a major stimulator of CYP27B1 activity. clinref.comnih.govwikipedia.orgnih.gov In response to low serum calcium levels, the parathyroid glands secrete PTH. clinref.comnih.gov PTH then acts on the kidneys to increase the expression and activity of CYP27B1, thereby boosting the production of calcitriol from calcifediol. mdpi.comnih.govscispace.com

The molecular mechanism of this stimulation involves PTH binding to its receptor on renal cells, which triggers a signaling cascade. ebm-journal.org This leads to the activation of protein kinase A (PKA), which in turn phosphorylates and activates transcription factors like CREB (cAMP response element-binding protein). ebm-journal.orgfrontiersin.org Activated CREB then binds to specific response elements in the promoter region of the CYP27B1 gene, enhancing its transcription. nih.govebm-journal.org Studies have shown that PTH can stimulate the promoter-directed synthesis of a reporter gene by as much as 17-fold, demonstrating its potent effect on CYP27B1 expression. nih.gov This upregulation of calcitriol synthesis helps to restore normal blood calcium levels by increasing intestinal calcium absorption. nih.gov

Extra-renal CYP27B1 Expression and Local Calcitriol Synthesis

While the kidneys are the primary site for the production of circulating calcitriol, the enzyme CYP27B1 is also expressed in various other tissues. wikipedia.orgnih.govjci.org These extra-renal sites include the placenta, immune cells (such as macrophages and dendritic cells), keratinocytes, parathyroid glands, and endothelial cells. wikipedia.orgnih.govnih.govnih.gov

The regulation of CYP27B1 in these extra-renal tissues differs significantly from its regulation in the kidney. jci.org For instance, its expression in immune cells is not primarily controlled by systemic hormones like PTH or FGF-23, but rather by inflammatory mediators such as cytokines (e.g., IFN-gamma, TNF-α) and pathogen-associated molecules (e.g., LPS). mdpi.comjci.org This localized production of calcitriol allows for autocrine or paracrine signaling, where the hormone acts within the same cell or on nearby cells. nih.gov This localized synthesis is believed to be important for regulating cellular processes like proliferation, differentiation, and immune function without significantly altering systemic calcium levels. nih.gov The low levels of circulating calcifediol seen in vitamin D deficiency can compromise this local synthesis, potentially affecting tissue-specific functions. frontiersin.org

Catabolism and Inactivation Pathways of Calcifediol

The breakdown and inactivation of calcifediol and its active metabolite, calcitriol, are essential for maintaining vitamin D homeostasis and preventing potential toxicity. This process is primarily mediated by the enzyme CYP24A1.

Role of CYP24A1 (24-Hydroxylase) in Calcifediol Degradation

CYP24A1, also known as 25-hydroxyvitamin D-24-hydroxylase, is a mitochondrial cytochrome P450 enzyme that plays a key role in the catabolism of vitamin D metabolites. nih.govwikipedia.org It is responsible for the degradation of both calcifediol (25(OH)D₃) and calcitriol (1,25(OH)₂D₃). nih.govwikipedia.orguniprot.org The enzyme initiates the inactivation process by hydroxylating these molecules at the C-24 position. wikipedia.orgwikipedia.org This action marks the beginning of a catabolic cascade that ultimately leads to the formation of water-soluble metabolites, such as calcitroic acid, which are then excreted, primarily through the bile. wikipedia.orgmdpi.comencyclopedia.pub The crucial role of CYP24A1 is underscored by the fact that its dysregulation, particularly overexpression, is linked to various diseases due to the excessive degradation of vitamin D. nih.gov

C24-Oxidation and C23-Oxidation Pathways and Metabolite Formation

CYP24A1 is a versatile enzyme that catalyzes reactions through two main pathways: the C24-oxidation pathway and the C23-oxidation pathway. wikipedia.orguniprot.orgjensenlab.org

C24-Oxidation Pathway : This is the primary route for the inactivation of calcitriol. It involves a sequence of six hydroxylation steps, starting with the initial hydroxylation at carbon 24, which ultimately leads to the formation of calcitroic acid. uniprot.orgjensenlab.orgdrugbank.com This pathway effectively terminates the biological activity of calcitriol.

C23-Oxidation Pathway : This pathway also contributes to the catabolism of vitamin D metabolites. It begins with a hydroxylation at carbon 23. For calcifediol, this pathway leads to the formation of 25(OH)D₃-26,23-lactone as an end product. wikipedia.orguniprot.orgjensenlab.org

Through these multi-step enzymatic reactions, CYP24A1 ensures the efficient breakdown and clearance of both the precursor, calcifediol, and the active hormone, calcitriol.

Regulatory Mechanisms of CYP24A1 Expression and Activity

The expression and activity of CYP24A1 are tightly regulated to maintain appropriate levels of active vitamin D. The primary regulator of CYP24A1 gene expression is calcitriol itself. nih.gov Through the vitamin D receptor (VDR), calcitriol strongly induces the transcription of the CYP24A1 gene, creating a powerful negative feedback loop. mdpi.comfrontiersin.orgnih.gov

Other hormonal factors also influence CYP24A1 expression, particularly in the kidney. Fibroblast growth factor 23 (FGF-23) stimulates CYP24A1 expression, thereby promoting the degradation of calcitriol. researchgate.netmdpi.comnih.govjci.org Conversely, parathyroid hormone (PTH) potently suppresses the expression of the CYP24A1 gene. nih.govoup.com This reciprocal regulation by PTH and FGF-23 on both CYP27B1 and CYP24A1 allows for precise control over the circulating levels of calcitriol. nih.govoup.com Additionally, factors like inflammatory signals can influence CYP24A1 expression at a translational level through mechanisms involving internal ribosome entry sites (IRES). plos.org Epigenetic modifications, such as DNA methylation, have also been shown to play a role in regulating CYP24A1 expression in various tissues and disease states like cancer. aacrjournals.org

Molecular Mechanisms of Action of Calcifediol

Genomic Actions Mediated by the Vitamin D Receptor (VDR)

The genomic actions of calcifediol (B1668214) are orchestrated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-inducible transcription factors. genecards.org This pathway ultimately results in the modulation of gene expression, influencing a wide array of physiological processes. nih.govnih.gov

Calcifediol as a Ligand for VDR: Binding Affinity and Activation Potential

Calcifediol serves as a ligand for the VDR, initiating the cascade of genomic events. glpbio.commedchemexpress.commedchemexpress.com However, its binding affinity for the VDR is notably lower—approximately 100 to 1000 times less—than that of calcitriol (B1668218), the hormonally active form of vitamin D. nih.govmdpi.com This difference in affinity is attributed to the absence of a 1α-hydroxyl group in the calcifediol molecule. nih.gov The specific binding within the VDR's ligand-binding pocket (LBP) is optimized through interactions with three hydroxyl groups present on the calcitriol molecule. nih.gov

Despite its lower binding affinity, calcifediol can still effectively activate the VDR and regulate gene expression. researchgate.netunifi.it This is compensated by its significantly higher serum concentrations (50–250 nM) compared to calcitriol, which are about 1000-fold greater. mdpi.com This concentration difference allows calcifediol to occupy and activate VDRs, leading to anti-proliferative effects and gene-regulatory functions. encyclopedia.pubmdpi.com

CompoundRelative Binding Affinity for VDRTypical Serum Concentration
CalcitriolHigh (KD = 0.1 nM)Low
CalcifediolLow (100-1000x lower than Calcitriol)High (50-250 nM)

VDR Structure and Conformational Changes Upon Ligand Binding

The human VDR is a protein composed of 427 amino acids and, like other nuclear receptors, possesses distinct functional domains. mdpi.comnih.gov These include a highly conserved N-terminal DNA-binding domain (DBD) with two zinc fingers and a more variable C-terminal ligand-binding domain (LBD). mdpi.commdpi.com The LBD is comprised of 13 α-helices and one β-sheet, forming a three-layer sandwich structure. nih.gov

The binding of a ligand, such as calcifediol, to the LBD induces a significant conformational change in the VDR. encyclopedia.pubresearchgate.net This structural rearrangement is crucial for the subsequent steps in the signaling pathway. Specifically, helices H3 and H12 of the LBD play a pivotal role in this transformation, creating interfaces for dimerization and interaction with co-regulatory proteins. nih.gov The addition of a ligand stabilizes several helices within the LBD, including helices 1, 3, 5-7, and 11, which form the ligand-binding pocket. frontiersin.org

VDR-Retinoid X Receptor (RXR) Heterodimerization and Nuclear Translocation

Upon ligand binding and the subsequent conformational change, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), another member of the nuclear receptor family. unifi.itencyclopedia.pubmdpi.com This heterodimerization is a critical step for the complex to effectively bind to DNA. mdpi.com The interaction between VDR and RXR primarily occurs at helices 9 and 10 of the VDR and the loop region between helices 8 and 9. mdpi.com

The VDR-RXR heterodimer is then translocated into the cell nucleus. patsnap.com While both VDR and RXR can be imported into the nucleus independently, the nuclear import of the heterodimer is preferentially mediated by the VDR in a ligand-dependent manner. nih.gov VDR associates with importin-α, and this association is significantly enhanced by the presence of the ligand, which in turn recruits the RXR-VDR heterodimer for nuclear import. nih.gov

Interaction with Vitamin D Response Elements (VDREs) and Gene Transcription Modulation

Once inside the nucleus, the VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs). unifi.itencyclopedia.pubpatsnap.com VDREs are typically located in the promoter regions of vitamin D target genes. nih.govmdpi.com The binding of the heterodimer to these elements allows for the modulation of gene transcription, either activating or suppressing the expression of target genes. unifi.it

This interaction with VDREs is the ultimate step in the genomic signaling pathway that leads to the physiological effects of calcifediol. The specific genes regulated by this mechanism are involved in a wide range of biological processes, including calcium and phosphate (B84403) homeostasis. mdpi.com

Identification and Functional Significance of VDR Co-regulatory Proteins

The transcriptional activity of the VDR-RXR heterodimer is further modulated by its interaction with a variety of co-regulatory proteins, including co-activators and co-repressors. mdpi.com Upon ligand binding, the VDR releases co-repressors and recruits co-activators. mdpi.com

Co-activators, such as those with histone acetylase activity, enhance gene transcription by modifying chromatin structure, which affects the binding affinity of histone proteins to DNA. mdpi.com The cell- and tissue-specific response to vitamin D is dependent on the particular set of co-regulatory proteins that are recruited to the VDR-RXR complex bound to the VDRE. mdpi.com Interactions between co-activators and VDR have been identified to occur predominantly within helices 3, 5, and 12 of the VDR. mdpi.com

Rapid, Non-Genomic Actions of Calcifediol

In addition to its genomic effects, calcifediol can also elicit rapid, non-genomic responses. encyclopedia.pubnih.govnih.gov These actions occur within seconds to minutes and are not dependent on gene transcription or protein synthesis. encyclopedia.pubjournalbonefragility.com

Membrane-Associated Receptors: mVDR and Protein Disulfide Isomerase Family A Member 3 (Pdia3)

The rapid, non-transcriptional effects of calcifediol are initiated by its interaction with specific receptors located on the plasma membrane. researchgate.netnih.gov Two primary candidates have been identified as mediators of these responses: a membrane-associated form of the vitamin D receptor (mVDR) and the protein disulfide isomerase family A member 3 (Pdia3), also known as 1,25D3-MARRS (Membrane Associated, Rapid Response Steroid-binding protein). researchgate.netnih.govnih.gov

The mVDR is often found complexed with caveolin 1 (CAV1) in specialized membrane microdomains called caveolae. mdpi.comnih.govunifi.it This association is crucial for initiating downstream signaling cascades. mdpi.comunifi.it Pdia3, an endoplasmic reticulum protein also found at the cell membrane, is strongly linked to the rapid, 1,25(OH)₂D₃-induced uptake of calcium and phosphate in intestinal cells. nih.gov Studies have shown that Pdia3 is essential for mediating rapid non-genomic responses to vitamin D metabolites. mdpi.com Both mVDR and Pdia3 are considered the best-studied candidates for mediating the swift cellular reactions to calcifediol. researchgate.netnih.gov

Activation of Intracellular Signal Transduction Pathways

The binding of calcifediol to its membrane receptors triggers a variety of intracellular signal transduction pathways, leading to rapid cellular responses that occur within seconds to minutes. unifi.it These pathways involve the generation of second messengers and the activation of several protein kinases. nih.govencyclopedia.pub

One of the most prominent non-genomic effects of calcifediol is the rapid induction of intracellular calcium (Ca²⁺) mobilization. mdpi.comnih.gov Studies on human adipose-derived mesenchymal stem cells (hADMSCs) demonstrated that exposure to calcifediol (10⁻⁵ M) resulted in a swift (within 48 seconds) and sustained rise in intracellular Ca²⁺ concentration, reaching levels 356% higher than untreated cells. mdpi.com This rapid increase in cytoplasmic Ca²⁺, sometimes referred to as "transcaltachia," is thought to occur through a two-step process: an initial release of calcium from intracellular stores, followed by an influx of calcium from the extracellular environment. nih.govmdpi.com This effect can be initiated independently of the nuclear VDR. nih.gov

Following receptor binding, calcifediol activates signaling molecules that lead to the downstream activation of Protein Kinase C (PKC). mdpi.comnih.govmdpi.com This activation is a key event in the non-genomic pathway. nih.gov Research has shown that the active form of vitamin D can regulate PKC activity through rapid, membrane-associated mechanisms, even in cultured cartilage cells from mice that lack the nuclear VDR. mdpi.comunifi.itnih.gov This indicates that PKC activation can occur independently of the classical genomic pathway, likely through receptors like Pdia3. mdpi.com

The Phosphoinositide 3-Kinase (PI3K) pathway is another critical signaling cascade activated by calcifediol. mdpi.commdpi.comnih.gov Evidence suggests that the membrane VDR can bind to PI3K, initiating the PI3K-Akt signaling pathway. researchgate.net This pathway is implicated in mediating cellular differentiation. researchgate.net The importance of this pathway is highlighted by studies where the use of a PI3K inhibitor, LY294002, was shown to block the differentiation of monocytic cells induced by the active form of vitamin D. researchgate.net

The activation of Phospholipase A2 (PLA2) and the Mitogen-Activated Protein Kinase (MAPK) cascades are also integral to calcifediol's non-genomic actions. mdpi.comnih.govmdpi.com These molecules are stimulated upon the binding of vitamin D metabolites to their membrane receptors. mdpi.commdpi.com The interaction between Pdia3 and vitamin D metabolites is believed to be involved in the activation of both PLA2 and MAPK pathways. mdpi.com

Calcifediol modulates the Cyclic AMP (cAMP) signaling pathway by promoting the generation of cAMP as a second messenger. nih.govencyclopedia.pubmdpi.com This, in turn, leads to the activation of downstream protein kinases. nih.govencyclopedia.pub The role of cAMP is crucial; for instance, the regulation of calcium ion channels by the active form of vitamin D has been shown to be mediated by cAMP, as the effect was blocked by a specific inhibitor of protein kinase A (PKA), a key enzyme in the cAMP pathway. encyclopedia.pub Furthermore, studies in THP-1 macrophages have shown that treatment with calcifediol directly affects the expression of the gene for Cathelicidin Antimicrobial Peptide (CAMP). researchgate.net

Data Tables

Table 1: Summary of Key Intracellular Signaling Pathways Activated by Calcifediol

Pathway/ComponentRole in Calcifediol's Non-Genomic ActionKey Findings
Intracellular Calcium (Ca²⁺) Acts as a crucial second messenger.Calcifediol causes a rapid and sustained increase in cytoplasmic Ca²⁺ levels, independent of the nuclear VDR. mdpi.comnih.gov
Protein Kinase C (PKC) A downstream kinase activated to propagate the signal.Activated via membrane-associated mechanisms, even in cells lacking the nuclear VDR. mdpi.comnih.gov
PI3K/Akt Pathway Regulates cellular processes like differentiation.Activated through VDR/PI3K complex formation at the membrane. researchgate.net
Phospholipase A2 (PLA2) An intracellular signaling molecule.Activated upon receptor binding, potentially mediated by Pdia3. mdpi.commdpi.com
MAPK Cascades A major signaling cascade regulating various cell functions.Activated as part of the rapid, non-genomic response. mdpi.comnih.gov
Cyclic AMP (cAMP) A second messenger that activates protein kinases like PKA.Generated in response to calcifediol, mediating effects like ion channel regulation. encyclopedia.pubresearchgate.net

Interplay Between Genomic and Non-Genomic Responses

The distinct genomic and non-genomic actions of calcifediol are not entirely independent; a significant interplay exists between these two pathways. Evidence suggests that the rapid, non-genomic responses can modulate the slower, transcriptional (genomic) functions. mdpi.com These rapid signals, often initiated at the cell membrane, can influence gene expression through various mechanisms, thereby affecting the efficiency and intensity of gene regulation. mdpi.com

This interaction is facilitated by calcifediol's ability to bind to different receptors. For its genomic effects, it interacts with the nuclear VDR, which then forms a complex with the retinoid X receptor (RXR). nih.govnih.gov This VDR:RXR heterodimer binds to specific DNA sequences known as vitamin D-responsive elements (VDREs) to control gene expression. nih.govmdpi.com For its non-genomic effects, calcifediol interacts with membrane-associated VDR (mVDR) and other potential receptors like protein disulfide isomerase family A member 3 (Pdia3). nih.govmdpi.comnih.gov The activation of these membrane receptors triggers intracellular signaling cascades that can ultimately influence the transcriptional activity initiated by the nuclear VDR. mdpi.com This creates a comprehensive signaling network where rapid cellular events can fine-tune the long-term genomic outcomes.

VDR-Independent Molecular Mechanisms

Beyond its VDR-mediated activities, calcifediol exhibits molecular actions that are independent of this receptor. These mechanisms highlight a broader physiological role for calcifediol, particularly in metabolic regulation. nih.govnih.gov

Modulation of Sterol Regulatory Element-Binding Proteins (SREBPs) and SCAP Degradation

A significant VDR-independent mechanism of calcifediol is its ability to control lipogenesis by modulating Sterol Regulatory Element-Binding Proteins (SREBPs). mdpi.comnih.gov SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. nih.gov Their activity is controlled by the SREBP cleavage-activating protein (SCAP), which escorts SREBPs from the endoplasmic reticulum to the Golgi apparatus for proteolytic activation. nih.govnih.gov

Research has shown that calcifediol can inhibit the activation of SREBPs through a non-genomic, VDR-independent pathway. mdpi.comnih.gov It achieves this by inducing the ubiquitin-mediated proteasomal degradation of SCAP. nih.govencyclopedia.pubmdpi.com By promoting the breakdown of SCAP, calcifediol prevents the processing and activation of SREBPs, thereby downregulating the expression of genes involved in lipid synthesis. nih.govmdpi.com This previously unrecognized molecular mechanism suggests a direct role for calcifediol in controlling lipid metabolism, which could have important implications for metabolic diseases. nih.govencyclopedia.pub

Detailed Research Findings

The table below summarizes key research findings related to the molecular mechanisms of calcifediol.

Mechanism Key Finding Research Focus Implication Reference
Interplay of Responses Non-genomic signaling can positively or negatively impact genomic functions, influencing the effectiveness of gene regulation.Investigation of how rapid, membrane-initiated signals by vitamin D metabolites affect long-term gene transcription.Provides a model for a more complex and integrated view of vitamin D signaling, where rapid and slow pathways are interconnected. mdpi.com
VDR-Independent Action Calcifediol induces ubiquitin-mediated proteasomal degradation of SCAP in the endoplasmic reticulum.Study on the VDR-independent effects of secosteroid compounds on lipid metabolism.Reveals a novel molecular pathway for calcifediol-mediated control of lipogenesis, independent of classical VDR signaling. mdpi.comnih.gov
SREBP Inhibition The degradation of SCAP leads to the inhibition of SREBP activation.Analysis of the molecular targets of calcifediol in the regulation of lipid synthesis.Suggests a therapeutic potential for calcifediol in metabolic diseases characterized by dysregulated lipid metabolism. encyclopedia.pubmdpi.com

Cellular and Physiological Effects of Calcifediol

Regulation of Cellular Proliferation and Differentiation

Calcifediol (B1668214) and its active metabolite, calcitriol (B1668218), are potent regulators of cell growth and differentiation. mdpi.comscispace.com These compounds influence cell cycling, proliferation, and the development of specialized cell types through genomic and non-genomic pathways. nih.govoup.com The interaction with the VDR, a nuclear hormone receptor, allows for the modulation of hundreds of genes that control these cellular events. nih.govnih.gov

A key anti-proliferative effect of vitamin D compounds is the ability to halt the cell cycle, most frequently at the G0/G1 phase. nih.govencyclopedia.pub This arrest prevents cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting cell division. newinera.com The primary mechanism involves the upregulation of cyclin-dependent kinase inhibitors (CDKIs) and the downregulation of proteins that promote cell cycle progression. nih.govresearchgate.net

Key molecular events in calcitriol-mediated cell cycle arrest include:

Upregulation of CDKIs : The expression of the CDKI proteins p21 and p27 is increased. nih.govnewinera.com These proteins inhibit the activity of cyclin-dependent kinase (CDK) complexes, such as CDK2, which are essential for the G1/S transition. encyclopedia.pubnewinera.com

Downregulation of Cyclins : The expression of cell cycle-promoting genes, like cyclin D1, is decreased, which further suppresses CDK activity. newinera.comresearchgate.net

Repression of Oncogenes : The expression of the c-MYC oncogene, a critical driver of cell proliferation, is often reduced. nih.govencyclopedia.pub In some cells, this occurs indirectly through the interaction of the VDR with β-catenin, preventing its translocation to the nucleus where it would normally promote c-MYC transcription. encyclopedia.pub

These actions collectively lead to the hypophosphorylation of the retinoblastoma protein (pRB), which in its active state, prevents the cell from entering the S phase. encyclopedia.pub The response can be cell-specific; for instance, while calcitriol induces p21 expression in HL60 myeloid leukemia cells, it has been observed to decrease p21 in squamous cell carcinoma cells while still inhibiting growth. nih.govnewinera.com

Table 1: Key Proteins in Calcifediol/Calcitriol-Mediated Cell Cycle Arrest

ProteinFunction in Cell CycleEffect of Calcitriol/CalcifediolSource(s)
p21 (CDKN1A) Cyclin-dependent kinase inhibitor; halts cell cycle in G1 phase.Upregulation of expression. nih.govresearchgate.net
p27 (CDKN1B) Cyclin-dependent kinase inhibitor; controls the G1 to S phase transition.Upregulation of expression. nih.govnewinera.com
Cyclin D1 Forms complex with CDK4/6 to drive G1/S phase transition.Downregulation of expression. newinera.comresearchgate.net
c-MYC Transcription factor that promotes cell proliferation.Downregulation of expression. nih.govencyclopedia.pub
CDK2 Kinase that, when complexed with cyclin E, promotes entry into S phase.Activity is decreased. encyclopedia.pub

Calcifediol and its metabolites play a significant role in promoting cellular differentiation, the process by which a less specialized cell becomes a more specialized cell type. mdpi.comscispace.com This effect is closely linked to the inhibition of proliferation and is a key aspect of its non-calcemic actions. mdpi.com The induction of differentiation has been observed in a wide variety of cell types, including cancer cells and stem cells. mdpi.combioscientifica.com

In colon carcinoma cells, for example, calcitriol induces a more differentiated epithelial phenotype, characterized by increased cell-cell adhesion and flattening. mdpi.com This is achieved by upregulating the expression of proteins essential for maintaining the epithelial structure, such as E-cadherin and components of tight junctions like occludin. medcraveonline.com

In the context of hematological malignancies, calcitriol has been shown to induce the differentiation of myeloid leukemia cells (e.g., HL60 and U937 cell lines) almost exclusively towards the monocyte-macrophage lineage. mdpi.comscispace.com This is marked by an increased expression of markers such as CD14. mdpi.com

Studies on skeletal muscle-derived stem cells (satellite cells) have also shown a pro-myogenic effect. The addition of calcitriol to these cells, which express the VDR, enhances myogenic differentiation by increasing the expression of key myogenic markers like MyoD, myogenin (MYOG), and various myosin heavy chain (MYH) isoforms. bioscientifica.com

Table 2: Examples of Calcifediol/Calcitriol-Induced Differentiation Pathways

Cell TypeKey Markers/Pathways InducedOutcomeSource(s)
Colon Carcinoma Cells E-cadherin, Occludin, ClaudinsEnhanced epithelial phenotype, increased cell adhesion. mdpi.commedcraveonline.com
Myeloid Leukemia Cells CD14, CD11bDifferentiation towards monocyte-macrophage lineage. mdpi.com
Skeletal Muscle Stem Cells MyoD, Myogenin (MYOG), Myosin Heavy ChainsPromotes myogenic differentiation and myotube formation. bioscientifica.com

Induction of Apoptosis

Beyond halting cell proliferation, calcifediol and calcitriol can trigger apoptosis, or programmed cell death, in various cell types, particularly cancer cells. researchgate.netnih.gov This process is crucial for eliminating damaged or malignant cells from the body.

The induction of apoptosis by vitamin D compounds is a complex process involving the modulation of several key signaling molecules. Research shows that these compounds can activate caspase-dependent apoptosis pathways. nih.gov In studies on melanoma and cervical cancer cells, treatment with calcitriol or its precursor calcifediol led to a dose-dependent increase in apoptotic cell death. researchgate.netnih.govnih.gov

The molecular mechanisms involve the VDR-mediated regulation of genes that control apoptosis. nih.gov Key findings include:

Caspase Activation : Upregulation of the expression of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. nih.gov The activation of caspase-9 points to the involvement of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov

Autocrine Activation : In cervical cancer cells, calcifediol (25(OH)D3) was shown to induce apoptosis by promoting the autocrine upregulation of CYP27B1 (the enzyme that converts it to calcitriol) and the VDR. nih.gov This suggests that the local bioactivation of calcifediol is a critical step in initiating pro-apoptotic signaling. nih.gov

This programmed cell death is often accompanied by morphological changes, such as cell shrinkage and membrane blebbing, and is a vital component of the anti-cancer properties attributed to vitamin D. researchgate.netnih.gov

Table 3: Key Molecules in Calcifediol/Calcitriol-Induced Apoptosis

MoleculeRole in ApoptosisEffect of Calcitriol/CalcifediolSource(s)
Caspase-3 Executioner caspase; cleaves cellular proteins to execute apoptosis.Upregulation of expression. nih.gov
Caspase-8 Initiator caspase; involved in the extrinsic apoptosis pathway.Upregulation of expression. nih.gov
Caspase-9 Initiator caspase; key to the intrinsic (mitochondrial) pathway.Upregulation of expression. nih.gov
VDR Nuclear receptor; mediates genomic effects leading to apoptosis.Upregulation of expression. nih.gov
CYP27B1 Enzyme; converts calcifediol to the active calcitriol locally.Upregulation of expression. nih.gov

Immunomodulatory Effects

Calcifediol and calcitriol are recognized as significant modulators of the immune system, exerting effects on both innate and adaptive immunity. ijmb.inmdpi.com The VDR is expressed on most immune cells, including T cells, B cells, macrophages, and dendritic cells (DCs), allowing for direct regulation of their function. ijmb.inexplorationpub.com

The immunomodulatory actions of calcitriol generally promote a more tolerogenic and anti-inflammatory state. explorationpub.comnih.gov

Innate Immunity : In the innate immune system, calcitriol enhances the antimicrobial activity of monocytes and macrophages. nih.gov It also potently inhibits the differentiation, maturation, and survival of DCs, which are key antigen-presenting cells (APCs). explorationpub.comfrontiersin.org By maintaining DCs in an immature state and decreasing their expression of MHC class II and co-stimulatory molecules, calcitriol reduces their ability to activate T cells, thus dampening the adaptive immune response. mdpi.comfrontiersin.org

Adaptive Immunity : In the adaptive immune system, calcitriol directly influences T and B lymphocytes. mdpi.comfrontiersin.org

T Cells : It modulates CD4+ T cell differentiation, suppressing the pro-inflammatory Th1 and Th17 cell lineages while promoting the development of anti-inflammatory Th2 and regulatory T cells (Tregs). ijmb.infrontiersin.org This shift helps to prevent excessive inflammation and autoimmunity. frontiersin.org

B Cells : Calcitriol can directly inhibit B cell proliferation and their differentiation into antibody-secreting plasma cells. mdpi.comfrontiersin.org It has also been shown to potentiate apoptosis in activated B cells, which may be relevant in autoimmune diseases characterized by autoantibody production. nih.govfrontiersin.org

Table 4: Immunomodulatory Effects of Calcifediol/Calcitriol on Immune Cells

Immune Cell TypeEffect of Calcitriol/CalcifediolFunctional OutcomeSource(s)
Dendritic Cells (DCs) Inhibits maturation and antigen presentation.Reduced T cell activation; promotes immune tolerance. mdpi.comfrontiersin.org
Macrophages Enhances phagocytic and antimicrobial activity.Improved innate immune response to pathogens. nih.gov
Th1 Lymphocytes Suppresses differentiation and cytokine production (e.g., IFN-γ).Reduced pro-inflammatory response. ijmb.in
Th17 Lymphocytes Suppresses differentiation.Reduced pro-inflammatory and autoimmune responses. ijmb.in
Regulatory T Cells (Tregs) Promotes proliferation and function.Enhanced immune suppression and self-tolerance. mdpi.comfrontiersin.org
B Lymphocytes Inhibits differentiation to plasma cells; induces apoptosis.Reduced antibody production. mdpi.comnih.govfrontiersin.org

Mentioned Compounds

Effects on Immune Cell Migration and Adhesion Molecules

The vitamin D endocrine system, through the action of calcitriol derived from calcifediol, plays a crucial role in modulating immune cell activity, including their migration and adhesion. mdpi.comdsm-firmenich.com This regulation is pivotal in controlling inflammatory responses. The active form of vitamin D can influence the expression of various cell adhesion molecules (CAMs), which are glycoproteins on the endothelial cell surface responsible for the adhesion and transendothelial migration of leukocytes to sites of inflammation. researchgate.netnih.gov

Research indicates that calcitriol can suppress the expression of pro-inflammatory cytokines. mdpi.com Specifically, it has been shown to inhibit the cytokine-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), but not Vascular Cell Adhesion Molecule-1 (VCAM-1), in human renal proximal tubular cells in vitro. nih.gov In one study, stimulation with TNF-α and IFN-γ resulted in a four-fold increase in ICAM-1 expression, which was dose-dependently reduced by calcitriol. nih.gov This suggests a mechanism by which calcifediol may temper inflammatory reactions by limiting the adhesion and subsequent migration of immune cells.

Furthermore, the vitamin D endocrine system can shift the balance of the adaptive immune response from a pro-inflammatory Th1 and Th17 profile towards a more tolerogenic Th2 and regulatory T cell (Treg) profile. mdpi.com This is achieved by suppressing the expression of Th1-associated cytokines like IL-2, IFN-γ, and TNF-α, and Th17-associated cytokines like IL-17 and IL-21, while promoting the expression of Th2 cytokines. mdpi.com This modulation of cytokine production indirectly affects immune cell trafficking and function. For instance, calcitriol has been found to reduce the expression of pro-inflammatory chemokines and cytokines, such as monocyte chemoattractant protein-1 and interferon-γ, in mouse models of atherosclerosis. ahajournals.org

The table below summarizes key research findings on the effects of vitamin D on immune cell migration and adhesion molecules.

Molecule Cell Type Effect of Vitamin D (Calcitriol) Key Finding Reference
ICAM-1 (CD54) Human Proximal Tubular CellsInhibition of cytokine-induced expressionDose-dependently reduced TNF/IFN-induced ICAM-1 expression. nih.gov
VCAM-1 (CD106) Human Proximal Tubular CellsNo significant change in expressionDid not alter VCAM-1 expression under basal or stimulated conditions. nih.gov
Pro-inflammatory Cytokines (IFNγ, TNF-α) T-lymphocytes, MonocytesSuppression of expressionInhibits the p38 MAP kinase pathway, reducing pro-inflammatory cytokine production. mdpi.com
Pro-inflammatory Chemokines (MCP-1) Atherosclerotic lesions (mice)Marked reductionOral administration of calcitriol reduced MCP-1 expression. ahajournals.org

Anti-angiogenic Effects

Calcifediol, through its active metabolite calcitriol, exhibits significant anti-angiogenic properties, playing a role in the regulation of new blood vessel formation. nih.govphysiology.org This effect is largely mediated through the Vitamin D Receptor (VDR), which is expressed in vascular cells. physiology.orgnih.gov The interaction between calcitriol and the VDR is essential for inhibiting neovascularization. physiology.org

One of the primary mechanisms of this anti-angiogenic activity is the regulation of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis. nih.gov While some studies suggest that the active form of vitamin D can increase VEGF expression in certain cells like vascular smooth muscle cells, numerous in vitro and in vivo studies have demonstrated that vitamin D compounds possess anti-angiogenic properties, often by downregulating VEGF-A expression in tumor models. nih.govnih.gov For example, calcitriol has been shown to be a potent inhibitor of retinal neovascularization. nih.govarvojournals.org

Research has also shown that vitamin D can modulate the balance of other angiogenesis-related factors. In a study on patients with chronic kidney disease, cholecalciferol supplementation led to a significant reduction in the serum levels of angiopoietin-2 (Ang-2), a pro-angiogenic and pro-inflammatory factor. plos.org Another study demonstrated that calcitriol augmented the angiogenic capacity of myeloid angiogenic cells (MACs) by down-regulating the expression of CXCL-10, an anti-angiogenic chemokine. bham.ac.uk

The anti-angiogenic effects of calcitriol and its analogues have been demonstrated in various experimental models. In an ex vivo mouse choroidal fragment sprouting assay, calcitriol significantly reduced choroidal sprouting, a measure of angiogenesis. oncotarget.com Similarly, a non-calcemic vitamin D analogue, 22-oxacalcitriol, was found to be anti-angiogenic in zebrafish larvae, causing a dose-dependent reduction in choriocapillaris development. oncotarget.com

The table below summarizes key research findings on the anti-angiogenic effects of vitamin D.

Factor/Process Model/Cell Type Effect of Vitamin D (Calcitriol/Analogues) Key Finding Reference
VEGF-A A549 lung cancer modelDownregulation of expressionCombination treatment including a vitamin D analogue downregulated VEGF-A expression. nih.gov
Angiopoietin-2 (Ang-2) Chronic Kidney Disease PatientsDecreased serum levelsCholecalciferol supplementation significantly reduced Ang-2 levels. plos.org
CXCL-10 Systemic Lupus Erythematosus (SLE) Myeloid Angiogenic Cells (MACs)Reduced expressionCalcitriol reduced the expression of the anti-angiogenic chemokine CXCL-10 by SLE MACs. bham.ac.uk
Choroidal Sprouting Mouse Choroidal Fragment AssayInhibitionCalcitriol significantly reduced choroidal sprouting area. oncotarget.com
Retinal Neovascularization Mouse Model of Ischemic RetinopathyInhibitionThe anti-angiogenic activity of calcitriol was dependent on the Vitamin D Receptor (VDR). nih.gov

Autophagy Induction

Calcifediol plays a role in the induction of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, which is crucial for maintaining cellular homeostasis. mdpi.com The promotion of autophagy by the vitamin D endocrine system is a key mechanism in its immunomodulatory and anti-infective functions. clinicaltrials.gov

The specific mechanisms by which the vitamin D endocrine system promotes autophagy involve several key signaling pathways. One major pathway is the downregulation of the mammalian target of rapamycin (B549165) (mTOR), a well-known inhibitor of autophagy. mdpi.com By inhibiting the mTOR pathway, calcitriol effectively removes a brake on the autophagic process. mdpi.comnih.gov

Furthermore, calcitriol and its analogues have been shown to increase the expression of essential autophagy-related proteins. nih.gov Studies have demonstrated that treatment with vitamin D analogues increases the levels of Beclin-1, a key component of the Class III phosphatidylinositol 3-kinase (PI3K) complex that is essential for the initiation of autophagy. nih.govresearchgate.net In acute myeloid leukemia (AML) cells, vitamin D was found to promote autophagy by inhibiting miR-17-5p, which in turn led to the overexpression of Beclin-1. nih.gov Similarly, the levels of Atg5-Atg12 conjugates, proteins crucial for the elongation of the autophagosome, are also increased by vitamin D treatment. nih.gov

The induction of autophagy by vitamin D has been observed in various cell types, including monocytes, keratinocytes, and podocytes. nih.govnih.gov In podocytes cultured in high glucose, calcitriol treatment increased the expression of Vps34 and Beclin-1 and restored the number of autophagosomes, suggesting a protective role against diabetic kidney disease by enhancing autophagy. nih.gov

The table below summarizes key research findings on the induction of autophagy by vitamin D.

Pathway/Protein Cell Type Effect of Vitamin D (Calcitriol/Analogues) Key Finding Reference
mTOR Pathway GeneralDownregulationInhibition of the mTOR pathway promotes autophagy. mdpi.com
Beclin-1 HeLa, HEK001, NHK cells, AML cellsIncreased expression/levelsUpregulates a key protein for autophagy induction. nih.govnih.gov
Atg5-Atg12 Conjugates HeLa, HEK001, NHK cellsIncreased levelsPromotes the elongation of the autophagosome. nih.gov
LC3-II PodocytesIncreased expressionReverses the decrease in LC3-II punctate staining caused by high glucose. nih.gov
Vps34 PodocytesIncreased expressionEnhances the activity of the PI3K complex involved in autophagy initiation. nih.gov

Advanced Research Methodologies and Analytical Techniques

In Vitro Cellular Models

In vitro cellular models are indispensable for investigating the molecular mechanisms of calcifediol (B1668214). These models allow researchers to study the direct effects of the compound on cellular processes, gene expression, and signaling pathways in a controlled environment.

Recent studies have demonstrated that calcifediol itself can bind to the nuclear vitamin D receptor (VDR) and regulate the expression of numerous genes, similar to the active hormone calcitriol (B1668218), albeit with a lower affinity. nih.govmdpi.comviamedica.pl Furthermore, calcifediol may trigger rapid, non-genomic responses through membrane-associated receptors. mdpi.com

Various human cell lines have been employed to explore these actions:

Human Preosteoblastic Cells: Mesenchymal stem cells derived from human adipose tissue (hADMSCs) have been used as a model to study the hormonal effects of vitamin D metabolites. nih.gov Research using these cells has shown that calcifediol can induce non-genomic effects, specifically by triggering the rapid mobilization of intracellular calcium. nih.gov

Trophoblast Cells: Cultured human trophoblasts isolated from placentas of women with gestational diabetes mellitus (GDM) have been used to investigate the immunomodulatory roles of calcifediol. oup.com Studies have shown that treating these cells with calcifediol can significantly decrease the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). oup.com

Cancer Cell Lines: The MCF-7 human breast cancer cell line is a common model for studying the anti-proliferative effects of vitamin D compounds. viamedica.pl Research has shown that calcifediol, in combination with chemotherapeutic agents like doxorubicin, can have a synergistic effect, reducing cell viability through the induction of apoptosis and necrosis. viamedica.pl

Lung Epithelial Cells: Alveolar epithelial cells (AECII) are another important in vitro model. rbcbioscience.com These cells, along with immune cells, can locally convert calcifediol to the active hormone calcitriol, which is crucial for defending against acute lung injury by reducing cytokine storms. rbcbioscience.com

These cellular models are crucial for elucidating the gene-regulatory potential and the rapid, non-genomic signaling pathways activated by calcifediol, providing foundational knowledge for its physiological and potential therapeutic roles. nih.govmdpi.com

In Vivo Preclinical Models

Genetically modified organism (GMO) models, particularly knockout mice, have been instrumental in elucidating the specific roles of the VDR and related enzymes in mediating the effects of vitamin D metabolites. VDR knockout mice, which lack a functional vitamin D receptor, have been used to study the VDR-independent mechanisms of vitamin D compounds. mdpi.commdpi.commdpi.com For example, studies in VDR knockout mice have shown that some rapid, non-genomic effects of vitamin D metabolites on protein kinase C (PKC) activity are mediated through membrane-associated mechanisms. mdpi.com

The production of calcifediol monohydrate itself can involve genetically engineered microorganisms. For instance, a genetically modified strain of Saccharomyces cerevisiae is used in the fermentation process to produce a precursor sterol. food.gov.uknih.gov However, the final product is purified, and it has been confirmed that no recombinant DNA from the production strain remains in the final product. food.gov.uk Animal models with enzyme-specific knockouts, such as those for the 1α-hydroxylase enzyme responsible for converting calcifediol to calcitriol, are also crucial for dissecting the specific actions of calcifediol versus its downstream metabolites.

Disease-specific animal models are employed to investigate the therapeutic potential and mechanisms of action of this compound in various pathological conditions. These models mimic aspects of human diseases, providing a platform to study the compound's effects on disease progression and underlying molecular pathways.

For instance, animal models of multiple sclerosis have been used to study the effects of vitamin D supplementation. mdpi.commdpi.com In a rat model of cortical inflammatory demyelination, which resembles features of late progressive multiple sclerosis, vitamin D supplementation was shown to reduce myelin loss, microglial activation, and apoptosis, while increasing neuronal survival. mdpi.com Non-obese diabetic (NOD) mice, which are prone to autoimmune diabetes, have a higher risk of the disease when born to vitamin D deficient mothers, and treatment with vitamin D analogs can decrease the risk or severity of the disease. mdpi.com Animal models have also been crucial in studying the role of vitamin D in cancer, with VDR null mice exposed to UVB light developing more skin cancer than control mice. mdpi.com Furthermore, animal models of pathologic calcification, such as those with abnormal extracellular pyrophosphate metabolism, are used to study conditions like calcium pyrophosphate dihydrate (CPPD) crystal deposition. nih.gov

Molecular Biology and Biochemical Assays

A wide array of molecular biology and biochemical assays are utilized to dissect the intricate details of this compound's action at the molecular level. These techniques provide quantitative and qualitative data on the compound's interaction with its targets and its influence on cellular processes.

Biochemical assays are fundamental for characterizing the purity, stability, and properties of this compound. food.gov.ukchemscene.com These can include methods to determine water content, impurities, and solubility. food.gov.uknih.gov In mechanistic studies, biochemical assays are used to measure enzyme activity, such as that of 25-hydroxylase, and to quantify the levels of various vitamin D metabolites. mdpi.com

Molecular biology techniques are essential for studying the genomic effects of calcifediol. These include:

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR): Used to amplify and quantify the expression of VDR and its target genes. medchemexpress.com

Western Blotting: Employed to detect and quantify the protein levels of VDR and other proteins involved in its signaling cascade. medchemexpress.com

Immunohistochemistry: Allows for the visualization of protein expression and localization within tissues, providing spatial context to the effects of calcifediol. mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA): A common method for measuring the concentration of calcifediol and other hormones like PTH in biological samples. amerigoscientific.com

These assays, often used in conjunction with the cell and animal models described above, provide a comprehensive picture of the molecular mechanisms underlying the biological effects of this compound.

Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq)

Understanding how calcifediol influences cellular function begins with analyzing its impact on gene expression. Two primary techniques dominate this area of research: Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) and Ribonucleic Acid Sequencing (RNA-Seq).

RT-qPCR is a targeted approach used to measure the expression level of specific genes. It works by converting RNA from a sample into complementary DNA (cDNA) and then amplifying a specific gene's sequence. The amplification process is monitored in real-time using fluorescent dyes, allowing for precise quantification of the initial amount of mRNA. This technique is invaluable for validating the results from broader screening methods and for studying the regulation of a small number of known target genes. For instance, RT-qPCR has been used to confirm that the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), modulates the RNA levels of specific genes in various cell types. researchgate.net It has also been employed to show that calcifediol can reduce the synthesis of parathyroid hormone (PTH) mRNA in bovine parathyroid cells. apexbt.com

RNA-Seq offers a comprehensive, hypothesis-free view of the entire transcriptome—the complete set of RNA transcripts in a cell at a given time. nordicbiosite.com This next-generation sequencing (NGS) technology sequences the entire collection of cDNA derived from a sample's RNA. nordicbiosite.com The resulting data provides a quantitative snapshot of the expression levels of thousands of genes simultaneously, enabling the discovery of novel genes and pathways regulated by calcifediol. nordicbiosite.com Studies using RNA-Seq have identified numerous genes whose expression is significantly altered in response to vitamin D treatment, which are then often validated using RT-qPCR. researchgate.netnih.gov

The table below summarizes key genes whose expression is known to be regulated by vitamin D metabolites, as identified through gene expression analysis techniques.

TechniqueRegulated GeneCellular ContextFinding
RT-qPCR Parathyroid Hormone (PTH)Bovine Parathyroid CellsCalcifediol reduces mRNA synthesis of PTH. apexbt.com
RNA-Seq & RT-qPCR CYP24A1, CCL2, MMP9, SPP1Cancer-Associated Fibroblasts (CAFs)Calcitriol was found to reduce the mRNA expression of CCL2 and MMP9, while increasing the expression of SPP1 and CYP24A1. researchgate.net
RNA-Seq & RT-qPCR Wnt/β-catenin pathway genesHuman Colon Fibroblasts1,25(OH)2D3 has additive and overlapping modulatory effects with the Wnt pathway on gene expression. researchgate.net

Protein Expression and Interaction Studies (e.g., Western Blot, Co-IP)

Following gene expression, the next critical step is to understand the effects on protein levels and their interactions.

Western Blot is a widely used analytical technique to detect and quantify specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. This method can confirm whether changes in gene expression (observed via RT-qPCR or RNA-Seq) translate to corresponding changes in protein levels. For example, research has shown that this compound can influence the protein expression of Aquaporin 3 (AQP3) and affect the phosphorylation of key signaling proteins like STAT3. glpbio.com

Co-Immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions. thermofisher.cnptglab.com The principle involves using an antibody to capture a specific protein (the "bait") from a cell lysate. ptglab.com If the bait protein is interacting with other proteins ("prey"), these partners will be captured as well, forming a complex. thermofisher.cnptglab.com This entire complex is then pulled down and the interacting prey proteins can be identified, often by Western Blot. ptglab.com In the context of calcifediol, Co-IP is essential for identifying proteins that interact with the Vitamin D Receptor (VDR), which is crucial for understanding how the VDR-ligand complex carries out its functions. ptglab.com

The following table details examples of proteins studied in the context of calcifediol using these methods.

TechniqueProtein StudiedCellular ContextFinding
Western Blot AQP3, p-STAT3Atopic Dermatitis (AD) Mouse ModelCalcifediol treatment led to the downregulation of AQP3 protein expression and inhibition of STAT3 phosphorylation. glpbio.com
Western Blot Rac1, HA-Pak1-PBDHuman 293 cellsThis technique is used to verify the presence of co-immunoprecipitated proteins, such as the interaction between active Rac1 and the p21 binding domain (PBD) of Pak1. thermofisher.cn
Co-IP VDR and interacting partnersVariousCo-IP is a primary method for identifying proteins that form complexes with VDR to regulate gene transcription. ptglab.com

Chromatin Immunoprecipitation (ChIP) for VDRE Binding Analysis

To exert its effects on gene expression, the calcifediol-activated Vitamin D Receptor (VDR) must bind to specific DNA sequences known as Vitamin D Response Elements (VDREs). nih.gov Chromatin Immunoprecipitation (ChIP) is the gold-standard technique for identifying these binding sites across the entire genome. cas.cz

The ChIP process begins with cross-linking proteins to DNA within intact cells. The chromatin is then sheared into smaller fragments, and an antibody specific to the protein of interest (in this case, VDR) is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA fragments are purified and identified.

When combined with massively parallel DNA sequencing (a technique known as ChIP-Seq ), researchers can generate a genome-wide map of VDR binding sites. nih.govnih.gov These studies have revealed that the VDR, when activated by its ligand, binds to thousands of sites in the human genome. nih.gov These binding sites are often located in the promoter or intronic regions of genes and are significantly enriched near genes associated with autoimmune diseases and cancer. nih.govnih.gov

TechniqueKey FindingAssociated GenesImplication
ChIP-Seq Identification of 2,776 VDR binding sites in the human genome. nih.govIRF8 (Multiple Sclerosis), PTPN2 (Crohn's Disease, Type 1 Diabetes)VDR binding is significantly enriched near genes linked to autoimmune disorders and cancer. nih.gov
ChIP-Seq Characterization of VDR target genes in immune cells.1541 calcitriol-responsive VDR target genesThe VDR network is pivotal in immune regulation, particularly related to leukocyte migration and phagocytosis. nih.gov
ChIP Assay VDR binds to everted repeat (ER8) motifs.nrf2, il10, ddit3Identified a novel class of VDREs (ER8) that are also responsive to retinoic acid, indicating a convergence of signaling pathways. embopress.org

Epigenetic Research Approaches

Epigenetics refers to modifications to DNA and its associated proteins that change gene expression without altering the DNA sequence itself. These mechanisms are increasingly recognized as critical to mediating the effects of vitamin D.

DNA Methylation Studies

DNA methylation is an epigenetic mechanism that typically involves the addition of a methyl group to a cytosine nucleotide in DNA, often leading to gene silencing. Several studies have now reported an association between vitamin D status and changes in DNA methylation patterns. nih.govscilit.com These epigenetic alterations are being investigated as a mechanism through which vitamin D may influence disease risk. scilit.com For example, the expression of the VDR gene itself can be silenced through the methylation of its promoter region, which would impact a cell's ability to respond to calcifediol. researchgate.net Research in this area aims to identify specific genes whose methylation status is modified by vitamin D levels, providing a deeper understanding of its long-term effects on health and disease. nih.gov

Histone Modification Analysis

DNA in eukaryotic cells is wrapped around proteins called histones. Chemical modifications to these histones—such as acetylation and methylation—can alter chromatin structure, making genes more or less accessible for transcription. researchgate.net The active form of vitamin D, 1,25(OH)2D3, epigenetically controls gene transcription by inducing changes in histone modifications. nih.gov

When the VDR-ligand complex binds to a VDRE, it recruits co-activator proteins that possess histone acetyltransferase (HAT) activity. researchgate.net These enzymes add acetyl groups to histones (e.g., H3K9ac, H4K5ac), which relaxes the chromatin structure and promotes gene expression. nih.gov Conversely, the VDR can also be associated with co-repressor complexes that have histone deacetylase (HDAC) activity, leading to gene silencing. researchgate.net Studies analyzing histone modifications at specific vitamin D target genes, such as CYP24A1, have revealed a dynamic interplay of different methylation and acetylation marks that are crucial for transcriptional activation. nih.gov

Epigenetic MarkRole in VDR-mediated TranscriptionAssociated Enzyme ClassExample Target Gene
Histone Acetylation (e.g., H3K9ac, H4K5ac) Generally activates transcription by relaxing chromatin. nih.govHistone Acetyltransferases (HATs)CYP24A1 nih.gov
Histone Deacetylation Generally represses transcription by compacting chromatin. researchgate.netHistone Deacetylases (HDACs)-
Histone Methylation (e.g., H3R17me2a) Can activate transcription; accompanies 1,25(OH)2D3-mediated induction. nih.govProtein Arginine Methyltransferases (e.g., CARM1)CYP24A1 nih.gov
Histone Methylation (e.g., H4R3me2s) Repressive mark; its removal contributes to a more effective transcriptional response. nih.govProtein Arginine Methyltransferases (e.g., PRMT5)CYP24A1 nih.gov

Systems Biology and Multi-Omics Integration

Systems biology aims to understand the larger picture of how biological components work together. nih.gov Instead of studying one gene or protein at a time, it integrates data from multiple levels of biological information—a "multi-omics" approach. frontiersin.org This includes genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). nih.govnih.gov

In the context of calcifediol research, a multi-omics approach provides a holistic view of its physiological impact. nih.gov For example, an integrative study might combine:

ChIP-Seq (Genomics) to identify all the sites where VDR binds. nih.gov

RNA-Seq (Transcriptomics) to measure the resulting changes in the expression of all genes. researchgate.net

Proteomics to quantify how these gene expression changes alter the landscape of cellular proteins.

Metabolomics to analyze the subsequent shifts in metabolic pathways.

By integrating these large datasets, researchers can construct comprehensive models of the VDR signaling network. nih.govfrontiersin.org This approach allows for the identification of key pathways, hubs, and feedback loops that govern the cellular response to calcifediol, moving beyond a linear understanding to a more complex and interconnected one. nih.gov Combining genome-wide VDR binding data with genome-wide association studies (GWAS) for various diseases has already proven to be a powerful strategy for linking vitamin D signaling directly to the molecular basis of complex human diseases. nih.gov

Genomics and Epigenomics in Calcifediol Responsiveness

Genomic and epigenomic studies are fundamental to understanding the inter-individual variability in response to vitamin D supplementation. Responsiveness is a complex trait influenced by genetic makeup and epigenetic modifications that regulate how cells interpret and react to signals from vitamin D metabolites.

Research has focused on identifying how genetic variants and epigenetic markers correlate with the physiological response to vitamin D. A key concept that has emerged is the "vitamin D response index," which categorizes individuals as high, mid, or low responders. nih.govresearchgate.net This classification can be determined by assessing changes in serum parathyroid hormone (PTH) levels or by measuring alterations in chromatin accessibility at specific genomic locations in response to vitamin D supplementation. nih.gov

One method to assess the epigenome is Formaldehyde-Assisted Isolation of Regulatory Elements (FAIRE), often combined with quantitative PCR (FAIRE-qPCR). This technique measures chromatin accessibility, providing insight into how vitamin D modulates the physical structure of DNA to make certain gene regions more or less available for transcription. nih.gov Studies using this approach on peripheral blood mononuclear cells (PBMCs) have demonstrated that vitamin D can alter chromatin accessibility, and the extent of this change varies among individuals, contributing to their responder status. nih.gov

Furthermore, the epigenetic state of the Vitamin D Receptor (VDR) gene itself, such as its methylation status, can influence the responsiveness to vitamin D metabolites. unipd.it In human colonic organoids, treatment with the active form of vitamin D, calcitriol, has been shown to induce significant changes in chromatin accessibility at thousands of genomic sites, as measured by ATAC-sequencing. nih.gov The Vitamin D Receptor (VDR) motif was highly enriched in these accessible regions, confirming that these changes are a direct consequence of VDR activation. nih.gov While this study used calcitriol, the findings are directly relevant to calcifediol as it is the substrate for calcitriol synthesis and can also bind the VDR. mdpi.com These approaches are crucial for dissecting the foundational genetic and epigenetic architecture that dictates an individual's response to calcifediol.

Transcriptomics for Gene Expression Signatures

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell population under specific conditions. In the context of calcifediol, it is used to identify gene expression signatures that are altered by changes in its circulating levels.

While calcifediol is known to bind the VDR and regulate gene transcription, its effects can be tissue-specific and dependent on concentration. mdpi.com A notable study investigating the effect of calcifediol supplementation (10 µg per day for six months) on the skeletal muscle of vitamin D deficient, frail older adults found no significant changes in the muscle transcriptome. nih.govnih.gov Using Affymetrix HuGene 2.1ST arrays for whole-genome gene expression profiling, the researchers observed that the whole transcriptome effects were very weak, with no genes being differentially expressed after correcting for multiple testing. nih.govnih.gov This was consistent with the finding that the Vitamin D Receptor (VDR) gene was expressed at virtually undetectable levels in these human skeletal muscle biopsies. nih.gov

Table 1: Transcriptomic Study of Calcifediol in Skeletal Muscle An interactive data table summarizing the key findings of the study on calcifediol supplementation and the skeletal muscle transcriptome.

Parameter Design / Finding Citation
Study Design Double-blind, placebo-controlled trial nih.gov
Participants Vitamin D deficient frail older adults (n=22) nih.gov
Intervention 10 µ g/day Calcifediol (n=10) vs. Placebo (n=12) for 6 months nih.gov
Tissue Analyzed Skeletal muscle biopsies nih.gov
Methodology Whole genome gene expression profiling (Affymetrix HuGene 2.1ST arrays) nih.gov
Key Finding No significant effect on the skeletal muscle transcriptome nih.govnih.gov

| VDR Expression | Virtually undetectable in human skeletal muscle biopsies | nih.gov |

Conversely, other studies have highlighted the gene-regulatory potential of vitamin D. In irritable bowel syndrome (IBS), DNA microarray analyses of colonic tissue have identified hundreds of differentially expressed genes between patients and healthy controls, with evidence that vitamin D modulates some of these genes, particularly those involved in serotonin (B10506) metabolism like TPH1. plos.org Such studies demonstrate the power of transcriptomics to identify disease-associated gene signatures that may be influenced by vitamin D status, for which calcifediol is the primary clinical indicator. plos.org

Proteomics for Protein Expression and Post-Translational Modifications

Proteomics provides a large-scale analysis of proteins, including their expression levels, interactions, and post-translational modifications (PTMs). creative-proteomics.com PTMs—such as phosphorylation, acetylation, and ubiquitylation—are critical regulatory mechanisms that alter protein function, stability, and localization in response to cellular signals, including those initiated by the vitamin D endocrine system. nih.govfrontiersin.org

Mass spectrometry-based "bottom-up" proteomics is the cornerstone of PTM analysis. nih.gov This approach involves the enzymatic digestion of proteins into smaller peptides, which may be enriched for specific PTMs before being analyzed by a mass spectrometer to identify the modification and its precise location on the protein. nih.gov

While direct proteomic studies focusing specifically on this compound are limited, research on its active metabolite, calcitriol, provides a clear framework for how these techniques are applied. For instance, integrated transcriptomic and proteomic sequencing of developing human hepatic organoids revealed that vitamin D signaling is a key driver of differentiation. nih.gov By calculating the protein-to-transcript ratio (PTR), researchers can assess post-transcriptional regulation, identifying proteins whose abundance is controlled at the level of translation or degradation. nih.gov This type of multi-omics approach can uncover complex regulatory networks where a signaling molecule like a vitamin D metabolite can have divergent effects on mRNA and protein levels. nih.gov The study of PTMs is crucial, as they represent a rapid signaling mechanism that does not require new protein synthesis and can modulate nearly all aspects of cellular function. creative-proteomics.comfrontiersin.org

Metabolomics for Downstream Metabolic Pathway Analysis

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. This "omics" approach is particularly suited for elucidating the downstream metabolic consequences of altered calcifediol levels and for mapping its complex metabolic pathways. researchgate.net

Advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC/MS/MS), have enabled the identification and quantification of a wide array of vitamin D metabolites in circulation, creating a detailed picture of the vitamin D metabolome. nih.gov This goes far beyond calcifediol and calcitriol to include numerous other hydroxylated and catabolic products. nih.gov

Key metabolic pathways involving calcifediol have been elucidated through these methods. The Human Metabolome Database lists calcifediol's involvement in pathways such as Fatty Acid Metabolism and general lipid metabolism. hmdb.ca Detailed research using animal models has provided granular insight into these pathways. For example, a study using CRISPR/Cas9-generated Cyp24a1 knockout rats was instrumental in delineating the metabolic fate of administered 25-hydroxyvitamin D3. nih.gov CYP24A1 is the primary enzyme responsible for catabolizing vitamin D metabolites. nih.govnih.gov In its absence, researchers could identify metabolites produced by other enzymes, such as CYP3A, which was found to be essential for converting 23,25,26(OH)3D3 into 25(OH)D3-26,23-lactone in both rats and humans. nih.gov

Table 2: Key Enzymes and Pathways in Calcifediol Metabolism An interactive data table detailing the major enzymes and metabolic pathways involved in the transformation of Calcifediol.

Enzyme Pathway Function Citation
CYP27B1 Activation 1α-hydroxylation of calcifediol to form calcitriol (1,25(OH)₂D₃) mdpi.com
CYP24A1 Catabolism (C24-oxidation) Initiates the primary catabolic pathway for both calcifediol and calcitriol nih.govnih.gov
CYP3A4 Catabolism Plays a role in the conversion of downstream metabolites, such as 23,25,26(OH)₃D₃ nih.govnih.gov

| CYP11A1 | Alternative Pathway | Hydroxylates vitamin D at various side-chain positions, creating novel metabolites | nih.gov |

These metabolomic studies are critical not only for understanding the fundamental biochemistry of vitamin D but also for identifying novel biomarkers of vitamin D status and metabolic dysfunction. researchgate.net

Integrated Computational and Bioinformatic Approaches for Data Analysis and Network Modeling

The vast datasets generated by genomics, transcriptomics, proteomics, and metabolomics require sophisticated computational and bioinformatic tools for integration, analysis, and interpretation. These approaches allow researchers to move beyond a list of altered molecules to a systems-level understanding of how calcifediol influences cellular networks.

A key application is the construction of regulatory network models. For example, a hierarchical regulatory network analysis of the vitamin D-induced transcriptome can reveal novel regulatory factors and demonstrate the comprehensive dependence of gene expression on the VDR. mdpi.com These models can map the complex interplay between transcription factors, target genes, and downstream cellular processes.

A powerful example of integrated computational modeling is the combination of structural bioinformatics with large-scale network models. plos.org This methodology can be used to predict the functional effects of a compound's interaction with multiple proteins (on- and off-target effects) within the context of a specific biological system, such as a human kidney metabolic network model. plos.org By simulating how inhibiting or activating certain enzymes affects metabolic fluxes throughout the network, researchers can generate hypotheses about the systemic effects of a compound. While not yet widely applied to calcifediol specifically, this approach represents a frontier in predicting metabolic response phenotypes and understanding the systemic impact of modulating the vitamin D system. plos.org

Furthermore, multi-scale computational models, such as those used to study calcium handling from the subcellular nanodomain to the whole organ, are essential for linking molecular events to physiological outcomes. nih.gov Since vitamin D is a primary regulator of calcium homeostasis, these models are invaluable for translating the genomic and metabolic effects of calcifediol into a functional understanding of its role in tissues like muscle and bone. mdpi.comnih.gov

Future Directions and Emerging Research Areas

Elucidation of Undiscovered Non-Genomic Pathway Components and Regulatory Networks

While the genomic actions of calcifediol's active metabolite, calcitriol (B1668218), through the vitamin D receptor (VDR) are well-documented, emerging research is increasingly focused on non-genomic pathways that elicit rapid cellular responses. nih.govnih.govmdpi.com These rapid actions are initiated at the cell membrane and are independent of gene transcription and protein synthesis. researchgate.net Key candidates for mediating these effects include a membrane-associated VDR (mVDR) and protein disulfide isomerase family A member 3 (Pdia3). nih.govnih.govresearchgate.netunifi.it Future investigations aim to identify the complete repertoire of proteins and regulatory molecules involved in these fast-acting signaling cascades.

A significant area of future research is the detailed mapping of the downstream signaling pathways activated by calcifediol's interaction with these membrane receptors. researchgate.net This includes the activation of various protein kinases such as protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), which in turn can influence gene expression and other cellular processes. nih.govmdpi.com There is also evidence that calcifediol (B1668214) itself, at higher concentrations, can initiate rapid increases in intracellular calcium levels, a key second messenger in many signaling pathways. nih.govnih.gov A deeper understanding of the interplay and crosstalk between these rapid, non-genomic pathways and the classical, slower genomic pathways is a critical goal. nih.govmdpi.com This includes exploring how non-genomic signals might modulate the activity of the nuclear VDR. mdpi.com Furthermore, some studies suggest VDR-independent non-genomic mechanisms, such as the regulation of lipid metabolism by inhibiting sterol regulatory element-binding proteins (SREBPs), which opens up new avenues of investigation. mdpi.com

Advanced Structural Biology of Calcifediol-Receptor Interactions

A precise understanding of the interaction between calcifediol and its receptors at an atomic level is fundamental to comprehending its biological function. While the structure of the VDR's ligand-binding domain with calcitriol is known, there is a growing need for high-resolution structural data of the VDR in complex with calcifediol. This will allow for a detailed comparison of how these two metabolites bind and activate the receptor.

Advanced structural biology techniques like cryo-electron microscopy (cryo-EM) are expected to provide significant insights. Cryo-EM can capture the dynamic nature of the VDR as it binds to calcifediol and interacts with its heterodimer partner, the retinoid-X receptor (RXR). wikipedia.org This can reveal the subtle conformational changes that are critical for the receptor's function. The VDR, a member of the nuclear receptor family, has distinct hormone-binding and DNA-binding domains. The binding of calcitriol, and presumably calcifediol, to the VDR leads to the formation of a heterodimer with the RXR, which then binds to vitamin D responsive elements (VDREs) in the DNA to regulate gene expression. wikipedia.orgdrugbank.com Elucidating the precise structural details of the calcifediol-VDR-RXR complex will be a key focus of future research.

Interplay with Other Endocrine Systems at the Molecular Level

The vitamin D endocrine system, in which calcifediol is a central prohormone, is intricately connected with other hormonal systems to maintain physiological homeostasis. mdpi.com Future research will focus on dissecting the molecular mechanisms of this crosstalk, particularly with the parathyroid hormone (PTH) axis and the renin-angiotensin system.

The relationship between vitamin D and PTH is a classic endocrine feedback loop. Low calcium levels stimulate PTH secretion, which in turn upregulates the renal enzyme 1α-hydroxylase (CYP27B1) that converts calcifediol to the active hormone calcitriol. nih.govencyclopedia.pub Calcitriol then acts to increase calcium levels, which in turn suppresses PTH secretion. encyclopedia.pubpatsnap.com The VDR plays a direct role in repressing PTH gene expression. mdpi.comencyclopedia.pub Future studies will aim to further delineate the molecular players and signaling events that fine-tune this interaction, including the role of fibroblast growth factor 23 (FGF-23). nih.gov There is also evidence of crosstalk with the renin-angiotensin system, which is crucial for blood pressure regulation. Understanding how VDR activation by vitamin D metabolites influences this system at a molecular level is an active area of investigation.

Interacting SystemKey Molecules in CrosstalkPrimary Function of Interaction
Parathyroid Hormone (PTH) Axis PTH, Calcitriol, VDR, CYP27B1, FGF-23Regulation of calcium and phosphate (B84403) homeostasis
Renin-Angiotensin System Renin, Angiotensin, VDRPotential influence on blood pressure regulation
Insulin/Glucose Homeostasis Insulin, VDREmerging evidence suggests a role in metabolic regulation

Development of Novel Research Tools and Biosensors for Calcifediol

The accurate and efficient measurement of calcifediol is vital for both research and clinical purposes. While methods like high-performance liquid chromatography (HPLC) and mass spectrometry are the current standards, there is a significant push to develop novel, more accessible research tools and biosensors. acs.orgresearchgate.net

A promising frontier is the creation of genetically encoded biosensors. acs.orgacs.orgnih.gov These biosensors are engineered proteins, often based on the human VDR and RXR, that produce a detectable signal, such as fluorescence, upon binding to calcifediol. acs.orgacs.orgnih.gov Such tools could allow for the real-time monitoring of calcifediol dynamics within living cells. acs.org Another innovative approach is the development of aptamer-based sensors. Aptamers are single-stranded DNA or RNA molecules that can be designed to bind to specific targets like calcifediol with high affinity and specificity. These can be integrated into various platforms, including electrochemical sensors, offering the potential for rapid and portable detection. Molecularly imprinted polymers (MIPs) are also being explored as synthetic receptors for creating selective and robust sensors for calcifediol. researchgate.netmdpi.com

Sensor TypePrinciplePotential Application
Genetically Encoded Biosensors Ligand-dependent transcriptional activation leading to a reporter signal (e.g., fluorescence). acs.orgacs.orgReal-time measurement of calcifediol in living cells and high-throughput screening. acs.org
Aptamer-Based Sensors Specific binding of a DNA/RNA aptamer to calcifediol, detected electrochemically or optically.Portable and rapid point-of-care testing.
Molecularly Imprinted Polymers (MIPs) Synthetic polymers with custom-made binding sites for calcifediol. researchgate.netDevelopment of highly selective and stable sensors for various sample types. mdpi.com
Lab-on-Fiber Biosensors Integration of plasmonic metasurfaces on optical fibers for label-free detection. nih.govHighly sensitive and miniaturized detection in clinically relevant ranges. nih.gov

Biocatalytic Synthesis Pathways for Calcifediol Production

Current methods for producing calcifediol often rely on chemical synthesis, which can be inefficient and environmentally unfriendly. nih.govikifp.edu.pl Consequently, there is growing interest in developing biocatalytic and biosynthetic routes for its production. researchgate.netnih.gov These approaches utilize enzymes or whole microorganisms to perform the specific chemical transformations required to create calcifediol. nih.govresearchgate.net

A key focus is on the use of cytochrome P450 (CYP) enzymes, which are responsible for the hydroxylation of vitamin D3 to calcifediol in the body. nih.govresearchgate.net Researchers are engineering these enzymes for improved efficiency and specificity. Another innovative approach involves the use of steroid C25 dehydrogenase (S25DH) from bacteria like Sterolibacterium denitrificans. ikifp.edu.plnih.gov This enzyme can regioselectively hydroxylate vitamin D3 at the 25-position to produce calcifediol. ikifp.edu.pl The ultimate goal is to develop robust and sustainable bioproduction platforms, potentially using metabolically engineered microorganisms like Saccharomyces cerevisiae or Thauera aromatica, to synthesize calcifediol from simple, renewable feedstocks. nih.govdntb.gov.ua This would represent a significant advancement over traditional chemical synthesis, offering a "greener" and more cost-effective production method. nih.govgoogle.com

Q & A

Q. What are the key metabolic pathways and biomarkers associated with calcifediol monohydrate in clinical research?

this compound (25-hydroxyvitamin D3) is the primary circulating metabolite of vitamin D3, formed via hepatic hydroxylation of cholecalciferol. It serves as the best biomarker for assessing total vitamin D3 exposure due to its stability and long half-life (2–3 weeks). Researchers quantify serum 25(OH)D levels using liquid chromatography-mass spectrometry (LC-MS) or immunoassays, with LC-MS preferred for higher specificity . Its role as a precursor to calcitriol (1,25(OH)₂D₃) links it to calcium homeostasis and parathyroid hormone (PTH) regulation, making it critical in studies on bone metabolism and endocrine disorders .

Q. How do researchers standardize dosing protocols for this compound in randomized controlled trials (RCTs)?

Dosing regimens are tailored to study populations and desired outcomes. For example:

  • In postmenopausal women with vitamin D deficiency, weekly calcifediol (0.5–1 mg) showed superior efficacy over cholecalciferol in raising serum 25(OH)D levels .
  • In COVID-19 trials, a protocol of 0.532 mg on admission, followed by 0.266 mg on days 3, 7, 15, and 30, was used to achieve rapid vitamin D sufficiency .
    Dose adjustments are recommended for obese patients or those with CYP2R1 mutations due to altered pharmacokinetics .

Advanced Research Questions

Q. How can experimental design address discrepancies between retrospective studies and RCTs on calcifediol’s efficacy in conditions like COVID-19?

Retrospective studies (e.g., Nogues et al., 2021) reported reduced ICU admission and mortality with calcifediol in COVID-19 patients, but these findings require validation in prospective RCTs. To resolve contradictions:

  • Use multivariate logistic regression to adjust for confounders (e.g., comorbidities, baseline vitamin D status).
  • Implement stratified randomization in RCTs to ensure balanced subgroups (e.g., BMI, age).
  • Conduct post hoc analyses of RCT data to identify subpopulations with pronounced benefits .

Q. What methodologies are employed to study calcifediol’s anti-cancer effects in vitro and in vivo?

  • In vitro models : T-47D breast cancer cells are used to assess calcifediol’s modulation of vitamin D receptor (VDR) activity and vitamin D-binding protein (DBP) endocytosis. Techniques include:
    • mRNA synthesis analysis to quantify PTH suppression.
    • Cell Counting Kit-8 (CCK-8) assays for proliferation/cytotoxicity profiling .
  • In vivo models : Rodent studies focus on calcifediol’s inverse correlation with cancer incidence (e.g., colon, breast). Researchers measure tumor growth inhibition and serum 25(OH)D levels, adjusting for dietary vitamin D intake and UV exposure .

Q. How do researchers optimize calcifediol formulations for enhanced bioavailability in specific populations?

Extended-release formulations are designed for patients with malabsorption syndromes or chronic kidney disease (CKD). Key strategies include:

  • Pharmacokinetic profiling : Compare AUC (area under the curve) and Cmax of extended-release vs. immediate-release formulations in crossover trials .
  • Excipient screening : Use experimental designs (e.g., factorial design) to test solubility enhancers like cyclodextrins or lipid-based carriers, given calcifediol’s poor aqueous solubility .

Q. What statistical approaches are used to analyze conflicting data on calcifediol’s impact on PTH suppression?

Conflicting results (e.g., variable PTH suppression in CKD patients) are analyzed using:

  • Meta-regression : Pool data from multiple RCTs to assess effect modifiers (e.g., baseline PTH, renal function).
  • Dose-response modeling : Identify thresholds where calcifediol dosage correlates with PTH reduction (e.g., nonlinear mixed-effects models) .

Methodological Considerations

Q. How should researchers handle this compound’s solubility and stability in laboratory settings?

  • Solubility : Dissolve in dimethyl sulfoxide (DMSO) or ethanol (10–20 mg/mL), followed by dilution in buffer. Avoid aqueous solutions due to low solubility .
  • Storage : Store lyophilized powder at -20°C under inert gas. For in vivo studies, prepare fresh solutions to prevent degradation .

Q. What assays are recommended for validating calcifediol’s interaction with vitamin D-binding protein (DBP)?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) between calcifediol and DBP.
  • Immunoprecipitation : Use anti-DBP antibodies to isolate complexes for Western blot analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.